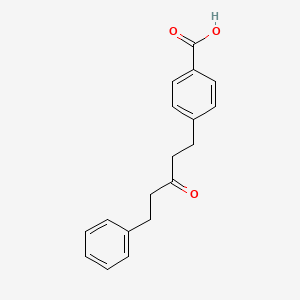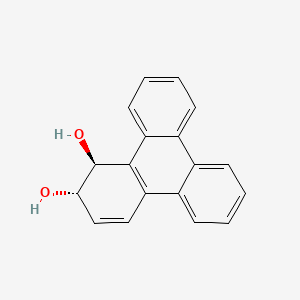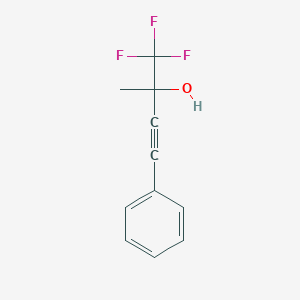
(1E)-N-Cyclohexyl-2-methylpentan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Cyclohexyl-2-methylpentan-1-imine: is an organic compound characterized by the presence of an imine group attached to a cyclohexyl ring and a methylpentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Cyclohexyl-2-methylpentan-1-imine typically involves the condensation reaction between cyclohexylamine and 2-methylpentanal. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imine bond. The reaction mixture is usually refluxed in a suitable solvent such as toluene or ethanol, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The final product is typically isolated through distillation under reduced pressure to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: (1E)-N-Cyclohexyl-2-methylpentan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
Chemistry: (1E)-N-Cyclohexyl-2-methylpentan-1-imine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving imines. It can also serve as a model compound for investigating the behavior of imine-containing biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its imine group can interact with biological targets, making it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its unique structural features contribute to the desired properties of these materials.
Mechanism of Action
The mechanism of action of (1E)-N-Cyclohexyl-2-methylpentan-1-imine involves its interaction with molecular targets through the imine group. The imine nitrogen can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. In biological systems, the imine group can undergo hydrolysis to form the corresponding amine and aldehyde, which may further participate in biochemical pathways.
Comparison with Similar Compounds
- (1E)-N-Cyclohexyl-2-methylbutan-1-imine
- (1E)-N-Cyclohexyl-2-methylhexan-1-imine
- (1E)-N-Cyclohexyl-2-ethylpentan-1-imine
Uniqueness: (1E)-N-Cyclohexyl-2-methylpentan-1-imine is unique due to its specific chain length and substitution pattern. The presence of the cyclohexyl ring imparts steric hindrance and influences the compound’s reactivity and binding properties. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
| 114649-21-7 | |
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-cyclohexyl-2-methylpentan-1-imine |
InChI |
InChI=1S/C12H23N/c1-3-7-11(2)10-13-12-8-5-4-6-9-12/h10-12H,3-9H2,1-2H3 |
InChI Key |
CMYNJSCNISRWAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C=NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)
![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)
![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)

![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)


